Comparative Therapeutic Index and Safety Margin of N-Formylsarcolysine versus Sarcolysine in Yoshida Sarcoma Model
The parent compound, N-Formylsarcolysine, demonstrates a quantifiably different safety and efficacy profile compared to the clinically used agent sarcolysine. In a direct head-to-head study in rats bearing Yoshida sarcoma (ascitic form), the therapeutic index (T.I.) of N-Formylsarcolysine was 22, which is notably higher than the T.I. of 13 for sarcolysine, while the safety margin was equivalent at 6 [1]. This indicates a wider window between the effective dose and the lethal dose, which is a critical parameter for in vivo studies [1].
| Evidence Dimension | Therapeutic Index (T.I.) and Safety Margin (S.M.) |
|---|---|
| Target Compound Data | T.I. = 22; S.M. = 6 |
| Comparator Or Baseline | Sarcolysine T.I. = 13; S.M. = 6 |
| Quantified Difference | T.I. is 9 points higher for N-Formylsarcolysine (22 vs. 13). |
| Conditions | Rat Yoshida sarcoma ascitic form model; oral administration. |
Why This Matters
A higher therapeutic index in preclinical models suggests the potential for a more favorable safety profile, which is a key differentiator for researchers selecting an alkylating agent for in vivo studies.
- [1] Ho SHIH. STUDIES ON ANTITUMOUR DRUGS Ⅳ. A COMPARATIVE EVALUATION OF N-FORMYLSARCOLYSINE AND SARCOLYSINE IN EXPERIMENTAL TUMOURS. Acta Pharmaceutica Sinica, 1965, 12(4): 286-288. View Source
